七氢吲哚啉-7(1H)-酮

描述

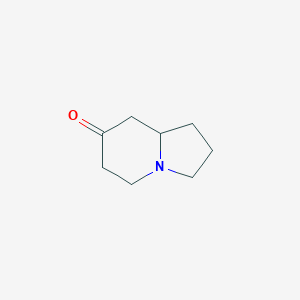

Hexahydroindolizin-7(1H)-one is an organic compound with the molecular formula C8H13NO . It is used in laboratory research and the manufacture of chemical compounds .

Synthesis Analysis

The compound can be prepared according to a method described in the Journal of the Chemical Society, Perkin Transactions 1, 1986 . The synthesis involves adding but-3-en-2-one to a solution of 4,4-diethoxybutan-l-amine in Et2O at 0°C under nitrogen. The mixture is then stirred at 0°C, extracted with 2.5M HCl, and the aqueous acid layer is heated to reflux and stirred. After cooling to room temperature, the mixture is concentrated in vacuo, cooled to 0°C, and CH2Cl2 is added, followed by 3N NaOH until pH > 10. The aqueous and organic layers are partitioned, and the organic layer is washed with a K2CO3 solution. The combined aqueous layers are extracted with CH2Cl2, and the combined organic layers are dried (K2CO3), filtered, and concentrated in vacuo. The residue is then purified by column chromatography on silica gel using CH2Cl2/MeOH to give the desired product .Molecular Structure Analysis

The molecular weight of Hexahydroindolizin-7(1H)-one is 139.20 . Unfortunately, the specific details about its molecular structure are not available in the search results.Physical And Chemical Properties Analysis

Hexahydroindolizin-7(1H)-one is a solid at room temperature . Detailed physical and chemical properties are not available in the search results.科学研究应用

酰胺和苯基氮杂双环衍生物的合成

七氢吲哚啉-7(1H)-酮用于酰胺和苯基六氢吲哚啉-3(2H)-酮衍生物的立体选择性合成。这涉及串联的氮杂 Prins-Ritter/Friedel-Crafts 型反应,该反应具有高度非对映选择性,并具有优异的产率 (Indukuri 等人,2013)。

构型和构象研究

取代的六氢吲哚啉-2(3H)-酮的构型使用光谱数据进行分配,有助于此类化合物的构型和构象研究。这包括对 NCH2C(O) 质子的双生耦合常数大小的讨论 (Cahill 和 Crabb,1972)。

三唑取代衍生物的合成

七氢吲哚啉-7(1H)-酮衍生物的合成涉及与 1,2,3-三唑的反应,展示了其在创建具有潜在应用于各个领域的新型化合物中的作用 (Huang 等人,2019)。

高能材料开发

其衍生物在高能材料的开发中得到探索,展示了该化合物在合成具有目标性质的化合物中的效用 (Zhang 等人,2019)。

区域选择性环化研究

七氢吲哚啉-7(1H)-酮用于区域选择性环化的研究,提供了对氮杂-2-酮的高效和选择性形成的见解 (Song 等人,2011)。

细胞毒性研究

七氢吲哚啉-7(1H)-酮的衍生物经过细胞毒性性质测试,表明其在药物化学和药物发现中的潜在应用 (Kimball 等人,2007)。

螺[环丙烷-吲哚啉]衍生物的合成

其在新型螺[环丙烷-吲哚啉]衍生物的合成中的应用突出了其在有机化学中的多功能性 (Liu 等人,2013)。

安全和危害

Hexahydroindolizin-7(1H)-one is classified as a hazardous substance. It has the signal word “Danger” and is classified as class 8. The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340+P312, P305+P351+P338, P310, P332+P313, P362, P403+P233, P405, and P501. The UN number is 2735, and the hazard statements include H315, H318, and H335 .

属性

IUPAC Name |

2,3,5,6,8,8a-hexahydro-1H-indolizin-7-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-3-5-9-4-1-2-7(9)6-8/h7H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQTKSBAHMPWPQD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CCN2C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexahydroindolizin-7(1H)-one | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2S)-4,4-Difluoropyrrolidin-2-yl]methanamine;dihydrochloride](/img/structure/B2610643.png)

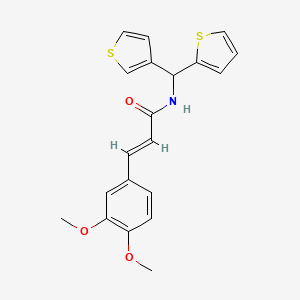

![1-(thiophen-2-yl)-N-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2610644.png)

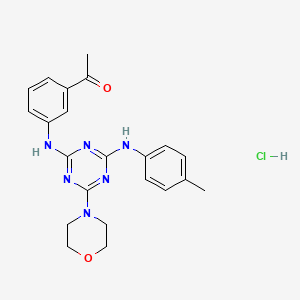

![N-(2-(6-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2610650.png)

![(3-chlorophenyl)methyl N-[(E)-2-(furan-2-yl)ethenyl]carbamate](/img/structure/B2610655.png)

![[3-(4-Chlorophenyl)cyclobutyl]methanamine;hydrochloride](/img/structure/B2610657.png)